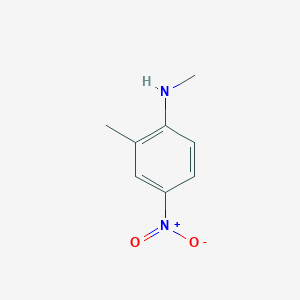

N,2-Dimethyl-4-nitroaniline

Descripción general

Descripción

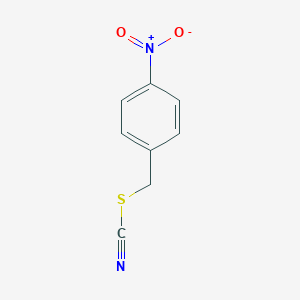

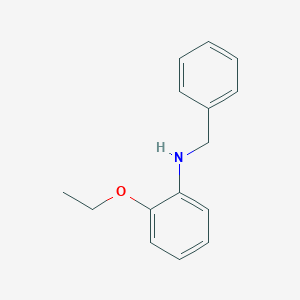

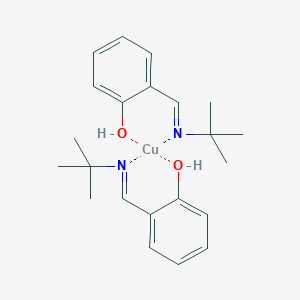

“N,2-Dimethyl-4-nitroaniline” is a chemical compound with the linear formula C8H10N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N,2-Dimethyl-4-nitroaniline” is represented by the linear formula C8H10N2O2 . The molecular weight is 166.181 .Chemical Reactions Analysis

While specific chemical reactions involving “N,2-Dimethyl-4-nitroaniline” are not available, nitro compounds in general can undergo several types of reactions. For instance, nitration of alkanes requires high temperatures in the vapor phase and usually results in mixtures of products .Physical And Chemical Properties Analysis

“N,2-Dimethyl-4-nitroaniline” has a molecular weight of 166.18 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Piezoelectric Materials

N,2-Dimethyl-4-nitroaniline: has been identified as a piezoelectric organic superplastic and superelastic charge transfer molecular crystal. It exhibits high piezoelectric output voltage when embedded in poly-L-lactic acid polymer microfibers, fabricated using the electrospinning technique . This makes it a promising candidate for energy harvesting applications through the piezoelectric effect.

Optical Applications

The same compound also shows solid-state blue fluorescence, which is significant for emission applications . The long lifetime decay of the fluorescence (147 ns) indicates its potential as a solid-state blue emitter, which could be valuable in the development of display technologies or optical sensors.

Non-Linear Optical Materials

N,2-Dimethyl-4-nitroaniline derivatives are studied as model compounds for non-linear optical organic materials . Their structure and properties make them suitable for applications where non-linear optical characteristics are required, such as in the creation of optical switches or modulators.

Aromatic Intermediates

This compound serves as an aromatic intermediate in various chemical syntheses . Its role as an intermediate means it can be used to produce a wide range of other chemical compounds, potentially with diverse applications in pharmaceuticals, agrochemicals, and dyes.

Mechanical Reinforcement

When incorporated into polymer microfibers, N,2-Dimethyl-4-nitroaniline nanocrystals contribute to an average increase of 67% in the Young’s modulus compared to polymer microfibers alone, reaching 55 MPa, while the tensile strength reaches 2.8 MPa . This enhancement in mechanical properties can be leveraged in the manufacturing of reinforced composite materials.

Luminescent Markers

Due to its fluorescent properties, N,2-Dimethyl-4-nitroaniline can be used as a luminescent marker in biological imaging and diagnostics . Its ability to emit blue light can be utilized in various imaging techniques to improve the visualization of biological samples.

Research and Development

Lastly, N,2-Dimethyl-4-nitroaniline is used in the experimental and theoretical study of materials for advanced applications. Researchers utilize this compound to explore new possibilities in materials science, particularly in the context of organic electronics and photonics .

Direcciones Futuras

Mecanismo De Acción

Target of Action

N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2 It’s known that nitro compounds generally interact with biological systems through their nitro group (−no2), which can undergo various biochemical reactions .

Mode of Action

Nitro compounds, in general, are known to undergo reduction reactions in biological systems, leading to the formation of various reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. More research is needed to elucidate the specific interactions of N,2-Dimethyl-4-nitroaniline with its targets.

Biochemical Pathways

Nitro compounds are known to interfere with several biochemical processes, including dna synthesis, protein function, and cellular respiration

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,2-Dimethyl-4-nitroaniline is limited. Nitro compounds are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized through reduction reactions, and the metabolites are typically excreted in the urine .

Result of Action

Nitro compounds can cause various biological effects, including cytotoxicity, genotoxicity, and immunotoxicity . These effects are primarily due to the reactive intermediates formed during the metabolism of nitro compounds.

Action Environment

The action, efficacy, and stability of N,2-Dimethyl-4-nitroaniline can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the metabolism of nitro compounds, thereby influencing their biological effects . Additionally, factors such as pH and temperature can affect the stability of nitro compounds .

Propiedades

IUPAC Name |

N,2-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYYBTRBCMPYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146455 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-Dimethyl-4-nitroaniline | |

CAS RN |

10439-77-7 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-4-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)